An In-depth Technical Guide to the Chemical Structure and Properties of Butrol
An In-depth Technical Guide to the Chemical Structure and Properties of Butrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butrol, with the IUPAC name 2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid, is a macrocyclic chelating agent. It is a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). Butrol is a crucial component in the formulation of the gadolinium-based contrast agent (GBCA) Gadobutrol, where it forms a stable, neutral complex with the gadolinium(III) ion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and coordination chemistry of Butrol.
Chemical Structure and Identification
Butrol is a complex organic molecule characterized by a tetraazacyclododecane macrocycle functionalized with three carboxymethyl groups and a dihydroxy-hydroxymethylpropyl group. This structure imparts high hydrophilicity to the molecule.
| Identifier | Value |
| IUPAC Name | 2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
| CAS Number | 151852-61-8 |
| Molecular Formula | C18H34N4O9 |
| Molecular Weight | 450.48 g/mol |
| Canonical SMILES | C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(C(CO)O)C(CO)O)CC(=O)O |
| InChI Key | JZNZSKXIEDHOBD-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of Butrol are critical to its function as a chelating agent. Its high water solubility and hydrophilicity, conferred by the multiple hydroxyl and carboxyl groups, are essential for its in vivo applications.
| Property | Value | Reference |
| Physical State | Solid | |
| Water Solubility | Highly soluble | [1] |
| logP (Octanol/Water Partition Coefficient of Gadobutrol) | ~ -3.5 | [1] |
| pKa Values | Not experimentally determined in available literature. |
Experimental Protocols
Synthesis of Butrol
A preferred method for the synthesis of Butrol involves a multi-step process designed for scalability and high purity.[1]
Protocol:
-
Preparation of the Mono-substituted Tetramine: The synthesis starts with the preparation of 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride.[1]
-
Alkylation: The mono-substituted tetramine is then reacted with chloroacetic acid.[1]
-
The reaction is carried out in an aqueous solution.
-
The pH of the reaction mixture is maintained between 9 and 10.
-
The reaction is heated to 70°C for 18 hours.
-
-
Purification: The resulting Butrol ligand is purified to a high degree, with a reported yield of 65%.[1]
Synthesis of Gadobutrol (Chelation Reaction)
The formation of the gadolinium complex, Gadobutrol, is a critical step for its use as an MRI contrast agent.
Protocol:
-
Reaction Setup: The purified Butrol ligand is dissolved in water.
-
Addition of Gadolinium Source: Gadolinium(III) oxide (Gd₂O₃) is added to the solution.[1]
-
Reaction Conditions: The mixture is stirred at 90°C for 6 hours to facilitate the complexation.[1]
-
Purification: The resulting Gadobutrol complex is purified using ion-exchange resins and charcoal treatment to remove any unreacted ligand or free gadolinium ions.[2][3][4] The final product is then crystallized.[2]
Coordination Chemistry
Butrol is an octadentate ligand, meaning it can form up to eight coordination bonds with a metal ion. In the Gadobutrol complex, the Butrol ligand coordinates to the gadolinium(III) ion through the four nitrogen atoms of the macrocycle and the three carboxylate oxygen atoms.[5][6] The ninth coordination site on the gadolinium ion is occupied by a water molecule, which is crucial for the relaxivity and contrast-enhancing properties of the agent.[5]
The macrocyclic structure of Butrol contributes to the high kinetic inertness of the Gadobutrol complex. This kinetic stability is more critical for in vivo applications than thermodynamic stability, as it minimizes the release of toxic free Gd³⁺ ions in the body.[7][8][9][10]
Pharmacokinetics and Toxicology of the Butrol Ligand
There is a notable lack of publicly available data on the pharmacokinetics and toxicology of the uncomplexed Butrol ligand. The vast majority of research focuses on the properties and safety profile of the Gadobutrol complex.
It is generally understood that the purpose of such strong chelating agents is to remain complexed to the metal ion in vivo and be excreted as the intact complex.[7][8][9][10] The high hydrophilicity of Butrol suggests that if it were to be present in an uncomplexed form, it would likely be rapidly eliminated via the kidneys. However, without specific studies, its in vivo distribution, metabolism, and potential toxicity remain largely uncharacterized. The toxicity of gadolinium-based contrast agents is primarily associated with the release of free gadolinium ions, which can lead to conditions such as nephrogenic systemic fibrosis (NSF), particularly in patients with impaired renal function.[11][12][13][14]
Visualizations
Caption: Workflow for the synthesis of the Butrol ligand.
Caption: Experimental workflow for the synthesis of Gadobutrol.
References
- 1. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. WO2012143355A1 - Preparation of high-purity gadobutrol - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2896405A1 - Preparation of high-purity gadobutrol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The biological fate of gadolinium-based MRI contrast agents: a call to action for bioinorganic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The biological fate of gadolinium-based MRI contrast agents: a call to action for bioinorganic chemists - Metallomics (RSC Publishing) [pubs.rsc.org]
- 10. (PDF) The biological fate of gadolinium-based MRI contrast agents: a call to action for bioinorganic chemists. (2019) | Mariane Le Fur | 118 Citations [scispace.com]
- 11. Gadolinium in Medical Imaging—Usefulness, Toxic Reactions and Possible Countermeasures—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Gadobutrol? [synapse.patsnap.com]
- 13. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
